
Tetrahymanol
Overview
Description
Tetrahymanol is a polycyclic triterpenoid lipid first discovered in the marine ciliate Tetrahymena pyriformis . It is a gammacerane-type membrane lipid, which has also been found in other ciliates, fungi, ferns, and bacteria . This compound is known for its role in maintaining membrane integrity and is often used as a biomarker for water column stratification in ancient ecosystems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahymanol is synthesized through the cyclization of squalene. In eukaryotes, this process is catalyzed by the enzyme squalene-tetrahymanol cyclase, which converts squalene directly to this compound . In bacteria, the synthesis involves a distinct pathway where squalene is first converted to a hopene molecule by squalene-hopene cyclase, followed by a Ths-dependent ring expansion to form this compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it can be inferred that the process would involve the fermentation of microorganisms capable of producing this compound, followed by extraction and purification of the compound. Genetic engineering techniques could be employed to enhance the yield of this compound in these microorganisms.
Chemical Reactions Analysis
Types of Reactions: Tetrahymanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the hydroxyl group of this compound, where it can be replaced by other functional groups using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield fully saturated hydrocarbons.
Scientific Research Applications
Cholesterol Bioconversion
Tetrahymanol has been identified as a potential biocatalyst for converting cholesterol into pro-vitamin D3. This process is particularly relevant in the food industry, where pro-vitamin D3 is valuable for fortifying food products. Tetrahymena thermophila can either synthesize this compound or assimilate dietary sterols, making it a versatile organism for biotechnological applications in cholesterol metabolism .
Squalene-Tetrahymanol Cyclase Expression
Recent studies have demonstrated that the expression of the squalene-tetrahymanol cyclase gene (TtTHC1) from Tetrahymena thermophila in Saccharomyces cerevisiae enables the yeast to synthesize this compound. This capability allows anaerobic growth without sterol supplementation, presenting a significant advantage for industrial fermentation processes .
Biomarkers in Geobiology
This compound serves as a biomarker for ancient ecosystems, particularly in interpreting water column stratification through its diagenetic product, gammacerane. The presence of this compound in sedimentary records can indicate past environmental conditions, contributing to our understanding of ecological changes over geological time scales .
Bacterial Diversity and Ecosystem Dynamics
Research has shown that various bacteria, including methanotrophs and sulfate-reducers, synthesize this compound. This discovery broadens the understanding of microbial contributions to ecosystem dynamics and nutrient cycling in both aquatic and terrestrial environments .
Case Studies
Mechanism of Action
Tetrahymanol exerts its effects primarily by integrating into cellular membranes, where it helps to maintain membrane fluidity and stability. In sterol-auxotrophic organisms like Tetrahymena pyriformis, this compound functions as a sterol surrogate, allowing these organisms to thrive in environments where sterol biosynthesis is restricted due to a lack of oxygen . The molecular targets and pathways involved in its mechanism of action include the enzymes responsible for its biosynthesis and the membrane proteins that interact with this compound to maintain membrane integrity.
Comparison with Similar Compounds
Hopanoids: These include diploptene and bacteriohopanetetrol, which are also derived from the gammacerane skeleton.
Sterols: Although not structurally identical, sterols like cholesterol perform similar functions in eukaryotic membranes.
Tetrahymanol’s unique structure and function make it a valuable compound for scientific research and industrial applications.
Biological Activity
Tetrahymanol is a polycyclic triterpenoid first identified in the ciliate Tetrahymena pyriformis. This compound is notable for its unique biosynthetic pathway, which does not require molecular oxygen, making it an essential biomarker and functional analogue of sterols in various organisms, particularly in anaerobic or microaerophilic environments. This article explores the biological activity of this compound, focusing on its biosynthesis, ecological significance, and potential applications based on recent research findings.
Biosynthesis of this compound
This compound is synthesized via a distinct pathway involving the enzyme squalene-tetrahymanol cyclase (STC). This process has been characterized in both eukaryotic and prokaryotic organisms. In Tetrahymena, the synthesis occurs when sterols are scarce, indicating that this compound can serve as a substitute for sterols in cellular membranes.
Key Findings on Biosynthesis:
- Anaerobic Synthesis : this compound can be synthesized under anaerobic conditions, which is crucial for organisms that inhabit low-oxygen environments. This ability allows these organisms to maintain cellular integrity without relying on sterols, which require oxygen for their biosynthesis .
- Genetic Basis : The genes responsible for this compound synthesis have been identified through comparative genomics. These genes are found across various phylogenetic groups, suggesting a widespread capability among bacteria and some eukaryotes to produce this compound .
Ecological Significance
This compound plays a significant role in the ecology of various environments. It is often associated with specific microbial communities and can serve as an indicator of certain ecological conditions.
Biomarker Potential:
- Gammacerane Indicator : this compound is linked to gammacerane, which is used as a biomarker for water column stratification in ancient ecosystems. The presence of gammacerane can indicate past environmental conditions and microbial activity .
- Microbial Interactions : In environments where sterols are absent, such as deep-sea sediments or anoxic waters, this compound may facilitate interactions between microorganisms by serving as a membrane component that supports phagocytosis and other metabolic activities .
Biological Activity and Applications
The biological activity of this compound extends beyond its structural role in membranes. Its unique properties may have implications for various fields, including environmental science and biotechnology.
Research Findings:
- Phagocytosis : Studies have shown that this compound is crucial for phagocytosis in Tetrahymena species lacking sterols. This supports the hypothesis that this compound can functionally replace sterols in facilitating cellular uptake mechanisms .
- Therapeutic Potential : Given its structural similarities to sterols, this compound may have potential applications in pharmaceuticals or as a dietary supplement to support cellular health in conditions where sterols are deficient .
Case Studies
- Tetrahymena Thermophila Study :
- Bacterial Synthesis Investigation :
Q & A
Basic Research Questions
Q. What are the primary biosynthetic pathways of tetrahymanol in eukaryotes versus bacteria, and how do they differ methodologically?
this compound biosynthesis involves distinct pathways in eukaryotes (e.g., ciliates) and bacteria. In Tetrahymena species, squalene is cyclized via a proton-initiated mechanism without requiring squalene 2,3-oxide, a precursor common in sterol synthesis . Bacterial biosynthesis, however, requires both this compound synthase (ths) and squalene-hopene cyclase (shc), as demonstrated in Methylomicrobium alcaliphilum. Heterologous expression of ths in hopanoid-producing bacteria like Methylococcus capsulatus confirms its sufficiency for this compound production, independent of eukaryotic enzymes . To study these pathways, researchers should use isotopic labeling (e.g., -squalene) and genetic knockout experiments to trace precursor incorporation and enzyme dependencies.
Q. How can this compound serve as a biomarker in environmental studies, and what methodological precautions are needed for accurate interpretation?
this compound is a biomarker for anaerobic, sulfidic environments (e.g., stratified lakes) and is associated with both ciliates and bacteria like sulfate-reducing Deltaproteobacteria . However, its presence in geological samples requires careful contextual analysis. Researchers should combine lipid extraction with stable carbon isotope () profiling to distinguish sources: ciliate-derived this compound in oxic zones shows lighter isotopic values compared to bacterial sources in anoxic layers . Additionally, metagenomic screening for ths and shc genes can confirm prokaryotic contributions .
Q. What experimental approaches are used to study the regulatory interplay between sterol uptake and this compound synthesis in ciliates?
In Tetrahymena thermophila, sterol uptake suppresses this compound biosynthesis via transcriptional downregulation of mevalonate pathway genes (e.g., squalene synthase) and upregulation of sterol-modifying desaturases (DES5, DES7, DES22A/B) . To investigate this, researchers can:
- Use sterol-deprived cultures to induce this compound production, followed by RNA-seq to identify differentially expressed genes.
- Employ radiolabeled cholesterol to track sterol incorporation and quantify this compound repression via GC-MS .
Advanced Research Questions
Q. How can isotopic and genomic methods resolve contradictions in this compound source attribution in mixed microbial communities?
Discrepancies arise when this compound is detected in environments with overlapping eukaryotic and prokaryotic activity (e.g., euxinic lakes). A combined approach is critical:
- Isotopic analysis : Bacterial this compound in sulfidic zones often exhibits heavier values (-25.9‰) compared to ciliate-derived counterparts in oxic layers (-28.7‰) .
- Metagenomics : Screen for ths in Bacteroidetes or Deltaproteobacteria genomes to confirm bacterial sources, as ciliate sequences (e.g., Ciliophora) decline in anoxic regions .
- Lipidomics : Co-variation analysis of this compound with Firmicutes/Bacteroidetes biomarkers (e.g., branched fatty acids) can strengthen prokaryotic attribution .
Q. What genetic engineering strategies are effective for heterologous this compound production in model bacteria, and how can yield be optimized?
Heterologous production requires:
- Co-expression of ths and shc in hopanoid-producing hosts (e.g., Burkholderia phytofirmans).
- Precursor engineering: Overexpression of mevalonate pathway genes to enhance squalene flux .
- Culturing under oxygen-limited conditions to mimic native anaerobic biosynthesis . Yield optimization can be tracked via LC-MS and -NMR to monitor cyclization efficiency and byproduct formation (e.g., diplopterol) .
Q. How does convergent evolution explain the independent emergence of this compound synthesis in eukaryotes and bacteria, and what phylogenetic tools validate this?
this compound synthesis evolved convergently, with eukaryotes using squalene cyclization and bacteria relying on ths/shc. Phylogenomic analysis reveals:
- Eukaryotes : Tetrahymena genomes retain complete squalene-tetrahymanol pathways, while related ciliates (e.g., Paramecium) lack squalene synthase, restricting biosynthesis .
- Bacteria : Horizontal gene transfer of ths among Alphaproteobacteria and Deltaproteobacteria is inferred via synteny analysis and absence of eukaryotic homologs . Protein structure modeling (e.g., AlphaFold) can compare this compound synthase active sites to identify lineage-specific adaptations .
Q. What molecular mechanisms underlie the sterol-sensing system in Tetrahymena, and how can CRISPR-Cas9 be applied to dissect regulatory networks?
Sterol sensing in Tetrahymena involves membrane-bound sensors that modulate transcription of sterol-modifying enzymes (DES5, DES22) and this compound pathway genes. Methodologies include:
- CRISPR-Cas9 knockouts : Target DES5 or squalene synthase to disrupt feedback loops and quantify this compound/sterol ratios via lipidomics .
- Promoter-reporter assays : Fuse luciferase to DES22 promoters to real-time track sterol-induced activation .
Q. Methodological Notes for Data Interpretation
- Contradiction resolution : Conflicting biomarker data (e.g., this compound in oxic vs. anoxic zones) should integrate isotopic, genomic, and lipid co-variation evidence .
- Quantitative thresholds : In sterol-sparing experiments, this compound’s structural inefficiency in membranes (e.g., ~40% incorporation in Paramecium cilia) mandates normalization to total lipid content for functional comparisons .
Properties
IUPAC Name |
(3S,4aR,6aR,6aR,6bR,8aS,12aS,14aR,14bR)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O/c1-25(2)15-9-16-27(5)20(25)12-18-29(7)22(27)10-11-23-28(6)17-14-24(31)26(3,4)21(28)13-19-30(23,29)8/h20-24,31H,9-19H2,1-8H3/t20-,21-,22+,23+,24-,27-,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNSRKHIVITRJP-VJBYBJRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943803 | |
Record name | Tetrahymanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrahymanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2130-17-8 | |
Record name | Tetrahymanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2130-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahymanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002130178 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahymanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60943803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahymanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006836 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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